3-Chloro-2-ethoxy-4-fluorophenylboronic acid

Description

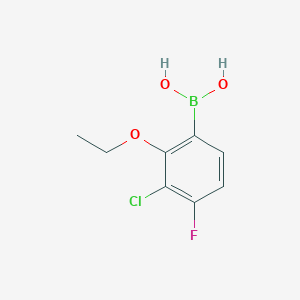

3-Chloro-2-ethoxy-4-fluorophenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine (3-position), ethoxy (2-position), and fluorine (4-position). This compound is of significant interest in Suzuki-Miyaura cross-coupling reactions due to the electron-donating ethoxy group and electron-withdrawing chloro and fluoro substituents, which modulate its reactivity and steric profile . Boronic acids like this are critical in pharmaceutical and materials science for constructing complex aromatic frameworks.

Properties

IUPAC Name |

(3-chloro-2-ethoxy-4-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-8-5(9(12)13)3-4-6(11)7(8)10/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFLWBPGFHVBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)Cl)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Aryl Halide Intermediate

The synthesis begins with 2-ethoxy-4-fluorophenol, which undergoes chlorination at the 3-position. Electrophilic chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–25°C achieves selective substitution. The ethoxy group directs electrophiles to the ortho and para positions, but fluorine’s meta-directing effect facilitates chlorination at the 3-position.

Typical Conditions :

-

Substrate : 2-ethoxy-4-fluorophenol (1.0 equiv)

-

Chlorinating Agent : SO₂Cl₂ (1.2 equiv)

-

Solvent : DCM, 0°C → rt, 12 h

-

Yield : 85–90% (3-chloro-2-ethoxy-4-fluorophenol)

Subsequent bromination or iodination at the 1-position (para to boron) prepares the Miyaura borylation substrate. For example, treatment with N-bromosuccinimide (NBS) in acetic acid introduces bromine selectively.

Miyaura Borylation Reaction

The aryl halide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). This method, adapted from protocols for 3-chloro-4-fluorophenylboronic acid, involves:

Reaction Setup :

-

Catalyst : Pd(dppf)Cl₂ (3 mol%)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane, 90°C, 24 h

-

Workup : Hydrolysis with 1M HCl to convert the boronic ester to the acid.

Representative Data :

| Parameter | Value |

|---|---|

| Starting Material | 3-Chloro-2-ethoxy-4-fluorobromobenzene |

| Boron Reagent | B₂pin₂ (1.5 equiv) |

| Yield | 76–82% |

| Purity (HPLC) | ≥99% |

Suzuki-Miyaura Cross-Coupling Approach

While typically used to consume boronic acids, Suzuki-Miyaura coupling can indirectly aid synthesis by constructing the aromatic backbone. For example, coupling 2-ethoxy-4-fluoro-3-chlorophenyl bromide with a protected boronic acid precursor enables late-stage deprotection.

Case Study :

A protocol from Osaka University for biphenyl synthesis was modified:

-

Coupling : 2-ethoxy-4-fluoro-3-chlorophenyl bromide + pinacol boronic ester under Pd(PPh₃)₄ (5 mol%), Na₂CO₃, toluene/ethanol (3:1), reflux, 12 h.

-

Deprotection : Acidic hydrolysis (HCl/THF/H₂O) to yield the boronic acid.

Outcome :

Alternative Methods

Lithium-Halogen Exchange

Treating 3-chloro-2-ethoxy-4-fluorobromobenzene with n-BuLi (−78°C, THF) generates a lithium intermediate, which reacts with trimethyl borate (B(OMe)₃) to form the boronic acid after hydrolysis.

Advantages :

-

No transition-metal catalysts required.

-

Suitable for small-scale synthesis.

Limitations :

Nitro Reduction and Boronation

A patent method for 3-chloro-4-fluoroaniline suggests a pathway adaptable to boronic acid synthesis:

-

Nitro group reduction (H₂, Pt/C, 0.5–5.0 MPa, 50–100°C).

-

Diazotization and boronation via Meerwein reaction.

However, this route is less efficient for introducing boron and remains theoretical for the target compound.

Reaction Optimization and Catalytic Systems

Catalyst Screening

Pd-based catalysts dominate, but ligand choice critically affects yields:

Bidentate ligands (e.g., dppf) enhance stability and reduce Pd leaching.

Solvent and Temperature Effects

Optimal Miyaura borylation occurs in polar aprotic solvents:

Purification and Characterization

Post-reaction purification involves:

-

Liquid-Liquid Extraction : Ethyl acetate/water to remove inorganic salts.

-

Column Chromatography : Silica gel, hexane/ethyl acetate (4:1).

-

Recrystallization : Ethanol/water mixture for final polishing.

Characterization Data :

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

3-Chloro-2-ethoxy-4-fluorophenylboronic acid is notably used in Suzuki-Miyaura cross-coupling reactions. These reactions are employed to form carbon-carbon bonds in the synthesis of various organic molecules. For example, it can be used in a Suzuki-Miyaura cross-coupling reaction to afford 6-(3–chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline .

C–H Functionalization

Boronic acids such as this compound participate in C–H functionalization reactions . For example, Cośkun and co-workers described the synthesis of 2,4-diarylquinazoline-3-oxides, promoted by C–H functionalization catalysis using Mn(III) as an oxidant in the presence of phenylboronic acids .

Reactions with Azetidine and Oxetane Amino Acid Derivatives

Boronic acids such as this compound undergo Pd-catalyzed coupling with azetidine and oxetane amino acid derivatives to produce new heterocyclic amino acid derivatives . For instance, reacting compound 4k with boronic acids containing fluoro and chloro moieties yields target compounds with fair yields .

Lewis Acid Interactions

This compound acts as a Lewis acid because of the boron atom. It can interact with diols or other nucleophiles to form stable complexes, which is significant in medicinal chemistry where such compounds can be utilized as inhibitors or modulators in enzyme systems that require diol recognition.

Bioconjugation

This compound can be used in bioconjugation processes, allowing for the synthesis of bioconjugates with tailored properties for specific therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

3-Chloro-2-ethoxy-4-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of several APIs. Its unique structural properties allow it to participate in various coupling reactions, particularly the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds.

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Application Area | Synthesis Method |

|---|---|---|

| 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate | Antimicrobial agents | Suzuki coupling with aryl halides |

| 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid | Herbicides | Coupling reactions |

These compounds exhibit significant biological activity, making them valuable in developing new drugs targeting various diseases.

1.2. Anticancer and Antimicrobial Activities

Research indicates that derivatives of this compound have shown promising anticancer and antimicrobial properties. For instance, compounds synthesized from this boronic acid have displayed effectiveness against specific cancer cell lines and bacterial strains, suggesting potential therapeutic applications in oncology and infectious diseases .

Agricultural Applications

2.1. Development of Herbicides

The compound is also utilized in creating herbicides due to its ability to inhibit specific plant growth pathways. The derivatives formed through reactions involving this compound have been linked to the development of effective herbicides that target unwanted vegetation while minimizing environmental impact.

Table 2: Herbicides Derived from this compound

| Herbicide Name | Target Species | Mechanism of Action |

|---|---|---|

| 6-(poly-substituted aryl)-4-aminopicolinate | Broadleaf weeds | Inhibition of amino acid biosynthesis |

| 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid | Grasses | Disruption of cellular metabolism |

These herbicides are designed to be selective, reducing the risk of harming non-target plants.

Material Science Applications

3.1. Synthesis of Functional Materials

In material science, this compound is used as a building block for creating functional materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in developing sensors and catalysts.

Case Study: Development of Conductive Polymers

Research has demonstrated that incorporating boronic acids into polymer matrices can enhance conductivity and stability, leading to advancements in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination to release the coupled product and regenerate the palladium(0) catalyst.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positional arrangement and electronic nature of substituents profoundly influence boronic acid reactivity:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The ethoxy group (EDG) in the target compound enhances nucleophilicity at the boron center, while chloro and fluoro (EWG) stabilize intermediates in cross-coupling reactions .

- Acidity : Trifluoromethyl-substituted analogs (e.g., 3-Chloro-4-(trifluoromethyl)phenylboronic acid) exhibit lower pKa values, favoring faster transmetallation in basic conditions .

Biological Activity

3-Chloro-2-ethoxy-4-fluorophenylboronic acid is a compound of significant interest in medicinal chemistry, particularly due to its unique boronic acid functional group. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

Molecular Formula : C10H12BClF

Molecular Weight : Approximately 220.57 g/mol

The compound features a boronic acid moiety that is known for its reactivity with various biological targets, making it a candidate for drug development and therapeutic applications.

- Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, including hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. The inhibition of HSL can lead to decreased free fatty acid levels in the bloodstream, making boronic acids potential agents for treating metabolic disorders such as insulin resistance and dyslipidemia .

- Anticancer Activity : Compounds structurally related to this compound have shown promise in anticancer therapies, particularly through mechanisms involving boron neutron capture therapy (BNCT). This approach utilizes the unique properties of boron to selectively target and destroy cancer cells when exposed to thermal neutrons.

- Fluorescent Properties : Recent studies have indicated that boronic acids can serve as effective fluorescent sensors. Their ability to bind with sugars and other biomolecules allows for the development of biosensors that can detect glucose levels, which is particularly beneficial for diabetes management .

Case Studies and Experimental Data

- Inhibition of Lipase Activity : A study demonstrated that certain boronic acids, including derivatives similar to this compound, effectively inhibited HSL activity in vitro. This inhibition was linked to reduced lipolysis and lower plasma free fatty acid concentrations in animal models .

- Anticancer Efficacy : A series of experiments investigated the anticancer properties of boronic acid derivatives. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.

- Binding Studies : Binding affinity studies revealed that this compound exhibits strong interactions with glucose analogs, suggesting potential applications in glucose sensing technologies. The apparent binding constant was significantly higher than that observed for traditional phenylboronic acids .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other related compounds, the following table summarizes key properties and activities:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C10H12BClF | HSL inhibition, anticancer properties |

| 3-Chloro-4-fluorophenylboronic acid | C12H11BClF | Anticancer activity |

| Phenylboronic acid | C6H7BO3 | Glucose sensing |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-2-ethoxy-4-fluorophenylboronic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. For example, halogenation (chloro/fluoro introduction) followed by ethoxylation via nucleophilic aromatic substitution (SNAr) under basic conditions. Cross-coupling reactions like Suzuki-Miyaura may also be employed using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides.

- Optimization : Key parameters include temperature control (60–100°C for ethoxylation), solvent selection (e.g., THF or DMF for polar aprotic conditions), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of NaOEt for ethoxy group introduction). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm substituent positions and boronic acid integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Elemental Analysis : To verify C, H, N, and halogen content.

- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable (using SHELX software for refinement) .

- HPLC : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data on the electronic properties of this compound?

- Approach : If discrepancies arise (e.g., NMR chemical shifts vs. DFT-predicted values), recalibrate computational models by:

- Including solvent effects (e.g., using PCM in DFT).

- Testing alternative functionals (e.g., B3LYP vs. M06-2X).

- Validating experimental conditions (e.g., pH, temperature).

Q. How do steric/electronic effects of substituents influence reactivity in cross-coupling reactions?

- Evaluation Methods :

- Hammett Constants : Quantify electronic effects (σₚ values: Cl = +0.23, OEt = -0.25, F = +0.06).

- Tolman Cone Angles : Assess steric hindrance from ethoxy groups.

- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. Which computational methods model interaction mechanisms in Suzuki-Miyaura couplings?

- DFT Applications :

- Transition-state analysis for oxidative addition/reductive elimination steps.

- Solvent modeling (e.g., SMD for THF/water mixtures).

Q. How to differentiate homogeneous vs. heterogeneous catalytic pathways in Pd-mediated reactions?

- Experimental Design :

- Mercury Poisoning Test : Add Hg(0) to quench heterogeneous Pd nanoparticles.

- Dynamic Light Scattering (DLS) : Detect nanoparticle formation.

- Kinetic Profiling : Compare reaction rates under varying Pd concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.